6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Chemical Structure and Key Properties
The compound 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2098011-41-5) features a fused bicyclic core of imidazo[1,2-b]pyrazole substituted at position 6 with a furan-3-yl group and at position 1 with a propargyl (prop-2-yn-1-yl) moiety. Its molecular formula is C₁₂H₉N₃O, with a molecular weight of 211.22 g/mol . The furan ring introduces oxygen-based polarity, while the propargyl group may influence metabolic stability and reactivity.
For example, brominated imidazo[1,2-b]pyrazole intermediates undergo Br/Mg-exchange or regioselective metalation (using TMP-bases), followed by cross-couplings with electrophiles like furan derivatives . The propargyl group could be introduced via alkylation or substitution reactions.
Properties
IUPAC Name |
6-(furan-3-yl)-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-4-14-5-6-15-12(14)8-11(13-15)10-3-7-16-9-10/h1,3,5-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRMHHNCJDHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its unique structural features, which include a furan ring and an imidazo[1,2-b]pyrazole core. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structural formula is represented as follows:
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps in the synthesis include:
- Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : Utilizing Suzuki-Miyaura coupling reactions.
- Attachment of the Prop-2-yn-1-yl Side Chain : Nucleophilic substitution reactions with halogenated derivatives.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines, particularly lung carcinoma cells. It modulates cell signaling pathways and gene expression related to apoptosis and cell proliferation .
Enzyme Inhibition : The compound interacts with key enzymes such as topoisomerase IV, which is crucial for DNA replication and transcription processes. This interaction suggests potential applications in cancer therapy by disrupting cancer cell division .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values 0.22 - 0.25 μg/mL against S. aureus | |
| Anticancer | Cytotoxicity in lung carcinoma cells | |
| Enzyme Inhibition | Inhibition of topoisomerase IV |
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that the compound effectively inhibited biofilm formation and exhibited bactericidal activity against both gram-positive and gram-negative bacteria .
Case Study: Anticancer Mechanism
In another study focusing on lung carcinoma cells, treatment with this compound resulted in significant apoptosis induction, characterized by increased caspase activity and DNA fragmentation. The study highlighted its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Core Scaffold Comparison: Imidazo[1,2-b]pyrazole vs. Indole
- Pruvanserin (Indole-Based Drug) : The indole-containing drug pruvanserin (a 5-HT2A antagonist) was discontinued due to poor solubility. Replacing indole with imidazo[1,2-b]pyrazole in its isostere reduced logD by 0.5–1.0 units , significantly improving aqueous solubility (e.g., from <0.1 mg/mL to >1 mg/mL) .
- Mechanistic Insight : The imidazo[1,2-b]pyrazole core has a lower pKa (~7.3 for NH deprotonation) compared to indole (pKa ~10–12), enhancing ionization and solubility in physiological media .
Substituent Effects at Position 6
Position 6 substitutions critically influence lipophilicity and solubility:
Key Observations :
- The furan-3-yl group in the target compound provides a balance of polarity and aromaticity, leading to lower logD and higher solubility compared to cyclopropyl, CF₃, or aryl substituents.
Substituent Effects at Position 1
The propargyl group (prop-2-yn-1-yl) at position 1 distinguishes the target compound from other derivatives:
- Propargyl vs. SEM-Protected Groups: Propargyl is smaller and more reactive than SEM (2-(trimethylsilyl)ethoxymethyl), which is bulkier and used for temporary protection during synthesis .
Preparation Methods
Formation of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is typically synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. Commonly, hydrazine hydrate reacts with β-aminoenones or chalcones to form the pyrazole ring, followed by cyclization to imidazo-fused systems.
For example, a one-pot procedure involves the Cu/Fe-catalyzed coupling of phenylacetylene with an oxime to yield β-aminoenones, which upon treatment with hydrazine hydrate cyclize to pyrazole derivatives. This method affords good yields and can be adapted for imidazo-fused pyrazoles by suitable choice of substrates and conditions.
Another approach uses chalcones condensed with aryl hydrazines in the presence of copper triflate catalysts and ionic liquids to afford substituted pyrazoles efficiently, which can be further transformed into imidazo[1,2-b]pyrazoles.
Introduction of the Furan-3-yl Group
The furan ring at the 6-position is commonly introduced via cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated imidazo[1,2-b]pyrazole intermediate with furan-3-boronic acid under palladium catalysis.
- This method allows for selective installation of the furan ring under mild conditions, preserving the integrity of the heterocyclic core and other sensitive substituents.
Installation of the Prop-2-yn-1-yl (Propargyl) Group
The propargyl substituent at the N-1 position of the imidazo[1,2-b]pyrazole is usually introduced via nucleophilic substitution or alkylation reactions.
A common strategy involves the reaction of the N-H imidazo[1,2-b]pyrazole intermediate with propargyl halides (e.g., propargyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).
This step requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.
Detailed Reaction Conditions and Optimization
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Hydrazine cyclization with β-aminoenones | Simple, one-pot, good yields | Requires careful catalyst and solvent choice | 75-85% | Suitable for lab and pilot scale |
| Suzuki-Miyaura coupling for furan introduction | High selectivity, mild conditions | Requires palladium catalyst, sensitive to moisture | 70-90% | Scalable with proper catalyst recycling |
| N-alkylation with propargyl halides | Straightforward, widely applicable | Potential side reactions, need for anhydrous conditions | 65-80% | Scalable with controlled conditions |
Q & A
Basic: How can the synthesis of 6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole be optimized for regioselectivity and yield?
Answer:
Regioselective synthesis requires strategic functionalization of the imidazo[1,2-b]pyrazole core. A Br/Mg-exchange protocol (using iPrMgCl·LiCl) enables selective substitution at the 7-position, followed by trapping with electrophiles like furan derivatives . Optimize yield by:
- Pre-brominating the scaffold (e.g., using N-bromosuccinimide in acetonitrile) to direct reactivity .
- Using Pd catalysts (e.g., PEPPSI-iPr) for cross-coupling reactions with heteroaromatic partners (e.g., furan-3-yl boronic acids) .
- Employing SEM (2-(trimethylsilyl)ethoxy)methyl protection to prevent side reactions during metalation .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- X-ray crystallography : Resolve spatial arrangement of the imidazo[1,2-b]pyrazole core and substituents (e.g., furan and propargyl groups) .
- NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing regioisomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHNO) and isotopic patterns.
- HPLC-PDA/MS : Assess purity (>95%) and detect trace by-products from incomplete cyclization .
Advanced: How does the furan-3-yl substituent influence the compound’s electronic properties and biological interactions?
Answer:
The furan ring introduces π-electron density and hydrogen-bonding potential:
- Electronic effects : Furan’s electron-rich oxygen alters the imidazo[1,2-b]pyrazole core’s electrostatic potential, enhancing interactions with aromatic residues in enzymes (e.g., cytochrome P450) .
- Biological activity : Furan derivatives exhibit enhanced antimicrobial activity due to increased membrane permeability, as shown in pyrazole analogs .
- Oxidative stability : Furan is prone to oxidation under acidic conditions; assess stability via cyclic voltammetry or accelerated degradation studies .
Advanced: What computational methods predict this compound’s interaction with biological targets (e.g., kinases, GPCRs)?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger) : Screen against targets like 5-HT receptors (using pruvanserin’s indole-binding site as a template) .
- MD simulations (GROMACS) : Evaluate binding stability of the propargyl group in hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., furan vs. thiophene) with activity using descriptors like logP and polar surface area .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., pruvanserin for 5-HT) .
- Metabolic stability testing : Incubate with liver microsomes to identify cytochrome P450-mediated degradation, which may skew IC values .
- Solvent effects : Test activity in DMSO vs. aqueous buffers; propargyl groups may aggregate in polar solvents .
Advanced: What are the implications of the compound’s logD and solubility for in vivo bioavailability?
Answer:
- LogD (pH 7.4) : Imidazo[1,2-b]pyrazoles typically have logD ~1.5–2.5, but furan and propargyl groups increase hydrophilicity (logD ~1.0), enhancing aqueous solubility .
- Bioavailability : Lower logD improves dissolution in GI fluid but may reduce blood-brain barrier penetration. Test permeability using Caco-2 or PAMPA assays .
- Formulation : Use cyclodextrin complexes or nanoemulsions to balance solubility and membrane diffusion .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Answer:
Focus on three regions:
| Position | Modification | Effect | Reference |
|---|---|---|---|
| 1 (Propargyl) | Replace with cyclopropylmethyl | Increases metabolic stability | |
| 6 (Furan-3-yl) | Substitute with thiophene-2-yl | Enhances antimicrobial activity | |
| 7 | Introduce electron-withdrawing groups (e.g., Cl) | Boosts kinase inhibition |
Basic: What challenges arise in crystallizing this compound for X-ray analysis?
Answer:
- Flexibility : The propargyl and furan groups introduce conformational disorder. Use slow evaporation in aprotic solvents (e.g., DMF/EtOH) .
- Weak diffraction : Heavy atom derivatives (e.g., selenomethionine) or cryocooling (100 K) improve resolution .
- Twinned crystals : SHELXT/SHELXD software (via Olex2) can resolve twinning artifacts .
Advanced: How can regiochemical ambiguity in metalation reactions be resolved during functionalization?
Answer:
- TMP-bases (2,2,6,6-tetramethylpiperidyl) : Direct metalation to the 3- or 2-position via kinetic control .
- Isotopic labeling : Use C NMR to track metalation sites .
- Competitive trapping : Compare electrophile reactivity (e.g., MeSiCl vs. CO) to identify dominant pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
